Loreclezole

概要

説明

Loreclezole is a sedative and anticonvulsant compound that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. It is structurally classified as a triazole derivative and has been shown to share its binding site with valerenic acid, an extract from the root of the valerian plant . This compound is particularly noted for its protective effects against pentylenetetrazol-induced seizures in animal models .

作用機序

Target of Action

Loreclezole primarily targets the GABA A receptor , acting as a positive allosteric modulator . The GABA A receptor is an inhibitory neurotransmitter receptor in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound interacts with its target, the GABA A receptor, by enhancing the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in an increased inhibitory effect, reducing neuronal excitability and potentially mitigating conditions such as seizures .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By acting as a positive allosteric modulator of the GABA A receptor, this compound enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can help control conditions like epilepsy .

Pharmacokinetics

This suggests that this compound’s bioavailability and overall pharmacokinetic profile may be influenced by the presence of other medications .

Result of Action

At the molecular level, this compound enhances the function of the GABA A receptor, leading to increased inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability, which can help control seizures . This compound’s anticonvulsant effects can be reversed by benzodiazepine receptor inverse agonists, indicating a potential benzodiazepine-like interaction with GABA receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s pharmacokinetic interactions . Additionally, the subunit composition of the GABA A receptor, which can vary depending on factors such as cell type and developmental stage, can influence the efficacy of this compound .

生化学分析

Biochemical Properties

Loreclezole interacts with the GABA A receptor, specifically modulating the β2 and β3 subunits . This interaction enhances the receptor’s response to GABA, a neurotransmitter that inhibits neuronal activity . The binding site of this compound has been experimentally shown to be shared by valerenic acid, an extract of the root of the valerian plant .

Cellular Effects

In the context of cellular processes, this compound influences cell function by modulating the activity of GABA A receptors . By enhancing the receptor’s response to GABA, this compound can increase inhibitory neurotransmission, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the GABA A receptor . As a positive allosteric modulator, this compound enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission . This does not involve direct binding to the active site of the receptor but rather modulation of the receptor’s response to its natural ligand .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in various laboratory settings, including in vitro and in vivo studies . Over time, this compound has been observed to have a consistent effect on enhancing GABA A receptor activity

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At low, non-toxic doses, this compound has demonstrated anti-absence activity in a genetic model of generalized absence epilepsy

Metabolic Pathways

As it interacts with the GABA A receptor, it may influence GABAergic neurotransmission and related metabolic pathways

Transport and Distribution

Given its interaction with the GABA A receptor, it is likely that it is distributed to areas of the brain where these receptors are prevalent

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the GABA A receptor, which is located in the cell membrane

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of loreclezole involves the reaction of 2,4-dichlorobenzaldehyde with 2-chloro-1,3-dimethylimidazolinium chloride to form the intermediate 2-chloro-2-(2,4-dichlorophenyl)vinyl chloride. This intermediate is then reacted with 1,2,4-triazole to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

化学反応の分析

Types of Reactions: Loreclezole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives with altered pharmacological properties.

科学的研究の応用

Loreclezole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of triazole derivatives on gamma-aminobutyric acid type A receptors.

Biology: Investigated for its effects on neuronal activity and seizure models.

Medicine: Explored as a potential treatment for epilepsy and other neurological disorders due to its anticonvulsant properties.

Industry: Utilized in the development of new sedative and anticonvulsant drugs.

類似化合物との比較

Valerenic Acid: Shares the same binding site as loreclezole on the gamma-aminobutyric acid type A receptor.

Benzodiazepines: Have a similar profile of activity but interact with different sites on the gamma-aminobutyric acid type A receptor.

Triazole Derivatives: Other triazole derivatives, such as anastrozole and letrozole, have different pharmacological effects but share structural similarities.

Uniqueness: this compound is unique in its selective modulation of gamma-aminobutyric acid type A receptors containing beta2 or beta3 subunits. This selectivity distinguishes it from other anticonvulsants and sedatives, providing a distinct pharmacological profile .

生物活性

Loreclezole (LCZ) is a novel anticonvulsant compound that primarily functions as a modulator of gamma-aminobutyric acid type A (GABAA) receptors. Its unique mechanism of action and pharmacological properties make it a subject of interest in the study of epilepsy and related disorders. This article provides a comprehensive overview of the biological activity of this compound, including its effects on GABAA receptors, anticonvulsant efficacy, and interactions with other antiepileptic drugs.

This compound acts as a positive allosteric modulator at GABAA receptors, specifically targeting the beta subunits (β2 and β3) while showing little to no activity on the β1 subunit. This selectivity is crucial as it influences the compound's pharmacological profile, distinguishing it from other GABAergic agents such as benzodiazepines.

- GABAA Receptor Modulation : LCZ enhances GABA-mediated chloride ion currents, leading to increased inhibitory neurotransmission. It has been shown to activate GABAA receptors directly, with studies indicating that at concentrations of 50-100 µM, LCZ can induce inward Cl⁻ currents in Xenopus oocytes expressing human recombinant GABAA receptors .

Table 1: Comparative Binding Affinities of this compound

| Receptor Subunit | Binding Affinity (IC₅₀) | Remarks |

|---|---|---|

| β1 | Low | Minimal activity |

| β2 | High | Significant modulation |

| β3 | High | Significant modulation |

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated through various preclinical models. Its effectiveness has been demonstrated in several seizure paradigms, including maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures.

- Efficacy Studies : In studies using the MES model, LCZ exhibited a median effective dose (ED₅₀) that was significantly altered by co-administration with other compounds. For instance, the combination of LCZ with 7-nitroindazole (7NI) reduced its ED₅₀ from 108.9 mg/kg to 60.5 mg/kg, indicating enhanced anticonvulsant activity .

Table 2: Anticonvulsant Efficacy of this compound

| Treatment | ED₅₀ (mg/kg) | Comments |

|---|---|---|

| This compound Alone | 108.9 | Baseline efficacy |

| This compound + 7NI | 60.5 | Enhanced efficacy |

| This compound + NNA | 137.4 | No significant enhancement |

Pharmacokinetic Interactions

Research has shown that this compound interacts pharmacokinetically with other antiepileptic drugs (AEDs). For example, studies involving combinations of LCZ with felbamate, lamotrigine, topiramate, and oxcarbazepine demonstrated significant alterations in drug concentrations.

- Isobolographic Analysis : The combination of LCZ with topiramate showed supraadditive effects in the MES model, suggesting a synergistic interaction . Conversely, combinations with other AEDs resulted in varying degrees of additivity or antagonism.

Table 3: Interaction Profiles of this compound with Other AEDs

| Combination | Interaction Type | Protective Index (PI) |

|---|---|---|

| This compound + TPM | Supraadditive | Favorable |

| This compound + LTG | Additive | Moderate |

| This compound + OXC | Favorable | Moderate |

Case Studies and Clinical Implications

This compound’s clinical implications are supported by various case studies demonstrating its efficacy and safety profile in patients with refractory epilepsy. While it shows promise as an adjunct therapy due to its unique mechanism and minimal side effects compared to traditional AEDs, further clinical trials are necessary to establish optimal dosing regimens and long-term outcomes.

特性

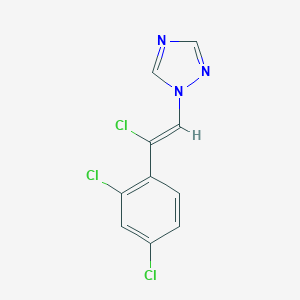

IUPAC Name |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHZTBDUXXHOM-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048252 | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-45-1 | |

| Record name | Loreclezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loreclezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORECLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of loreclezole?

A1: this compound primarily acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, ]

Q2: How does this compound interact with GABAA receptors?

A2: this compound binds to a distinct allosteric site on GABAA receptors, separate from the benzodiazepine, barbiturate, and steroid binding sites. [, , ] This binding enhances the action of GABA, the primary inhibitory neurotransmitter in the brain. [, , ]

Q3: Which GABAA receptor subunits are crucial for this compound's activity?

A3: this compound exhibits selectivity for GABAA receptors containing the β2 or β3 subunits. It shows significantly higher affinity for these receptors compared to those containing the β1 subunit. [, , ]

Q4: What is the specific amino acid residue responsible for this compound's β subunit selectivity?

A4: A single amino acid, asparagine (Asn), at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is crucial for this compound's modulatory effects. Mutating this residue to serine abolishes this compound sensitivity. []

Q5: What are the downstream effects of this compound's interaction with GABAA receptors?

A5: By potentiating GABAA receptor function, this compound enhances GABA-mediated chloride ion influx, leading to increased neuronal inhibition. This inhibitory effect is believed to underlie its anticonvulsant activity. [, ]

Q6: What is the molecular formula and molecular weight of this compound?

A6: this compound has the molecular formula C10H5Cl3N4 and a molecular weight of 289.55 g/mol. []

Q7: How do structural modifications to the this compound molecule affect its activity?

A7: Replacing the carboxyl group of this compound with amides or nitriles resulted in compounds with retained β2/β3 selectivity and enhanced potency in some cases. []

Q8: Does this compound readily cross the blood-brain barrier?

A8: While not explicitly stated in the provided research, this compound's anticonvulsant activity in animal models strongly suggests it can cross the blood-brain barrier to exert its effects on GABAA receptors in the central nervous system. [, , , ]

Q9: In which in vitro and in vivo models has this compound demonstrated anticonvulsant activity?

A9: this compound exhibits anticonvulsant properties in various animal models, including:

- Maximal electroshock-induced seizures in mice [, ]

- Audiogenic seizures in mice []

- Chemically induced seizures (e.g., pentylenetetrazole, quinolinic acid) in rodents [, ]

- Amygdala-kindled seizures in rats []

Q10: Are there specific GABAA receptor subtypes that mediate this compound's anticonvulsant effects?

A10: Research utilizing genetically modified mice with a this compound-insensitive β2 subunit (β2N265S) suggests that β2 subunit-containing GABAA receptors play a significant role in mediating both the sedative and anticonvulsant effects of this compound. []

Q11: Are there known mechanisms of resistance to this compound?

A11: While specific resistance mechanisms haven't been extensively characterized, mutations in the this compound binding site on the β2/β3 subunits (specifically Asn289/290) can significantly diminish its activity. [, ]

Q12: What is known about the toxicological profile of this compound?

A12: Preclinical studies in dogs indicated a favorable safety profile for this compound, with a wide margin between anticonvulsant doses and those causing neurological side effects. []

Q13: What techniques are commonly used to study this compound's interaction with GABAA receptors?

A13: Researchers frequently utilize electrophysiological techniques like two-electrode voltage clamp recordings in Xenopus oocytes or cell lines expressing recombinant GABAA receptors to characterize this compound's effects on GABA-induced currents. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。